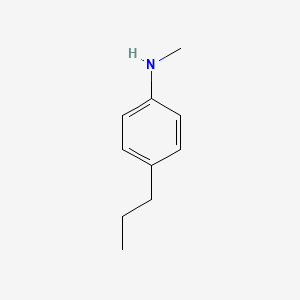

N-methyl-4-propylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-4-propylaniline (chemical formula: C₁₀H₁₅N) is an aromatic amine derivative characterized by a methyl group attached to the nitrogen atom of aniline and a propyl group substituted at the para position of the benzene ring. This compound belongs to the class of alkylated anilines, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-propylaniline can be synthesized through several methods. One common method involves the alkylation of 4-propylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

Another method involves the reduction of N-methyl-4-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale alkylation processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-propylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methyl-4-propylbenzamide using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form N-methyl-4-propylcyclohexylamine using hydrogen gas and a suitable catalyst.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: N-methyl-4-propylbenzamide.

Reduction: N-methyl-4-propylcyclohexylamine.

Substitution: Various substituted derivatives like N-methyl-4-nitropropylbenzene, N-methyl-4-sulfonylpropylbenzene, and N-methyl-4-chloropropylbenzene.

Scientific Research Applications

N-methyl-4-propylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-4-propylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

a. 4-Methoxy-N-Methylaniline ()

- Structure : Methoxy (-OCH₃) at the para position and N-methyl.

- Key Differences: The methoxy group is electron-donating, increasing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic propyl chain in N-methyl-4-propylaniline.

- Boiling/Melting Points : Methoxy derivatives generally exhibit higher boiling points due to hydrogen bonding (e.g., 4-methoxy-N-methylaniline: BP ~245°C), whereas this compound likely has a lower BP (~200–220°C) due to weaker intermolecular forces .

b. N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ()

- Structure : Incorporates a piperidinyl-propanamide backbone with methoxymethyl and phenyl groups.

- Key Differences : The amide functionality introduces hydrogen-bonding capacity and rigidity, contrasting with the simpler alkyl-aryl structure of this compound. This complexity enhances its utility as a pharmaceutical intermediate but reduces synthetic accessibility .

c. 1-(N-Methylamino)-4-Phenylbutane ()

- Structure: A branched aliphatic chain with a phenyl group and methylamino substituent.

- Key Differences: While both compounds feature N-methyl and phenyl groups, the aliphatic chain in 1-(N-methylamino)-4-phenylbutane results in lower aromaticity, reducing stability in oxidative environments compared to this compound .

a. Nitro-Substituted Analogues ()

- Example : 4-Nitroaniline and N-nitrosodimethylamine.

- Reactivity: Nitro groups (-NO₂) are strongly electron-withdrawing, increasing acidity (pKa ~1.0 for 4-nitroaniline) and directing electrophilic substitution. In contrast, the propyl group in this compound is electron-donating, favoring reactions at the meta position.

- Applications : Nitroanilines are precursors to dyes and explosives, whereas this compound’s alkyl groups make it suitable for coupling reactions in drug synthesis (e.g., antipsychotics or antihistamines) .

b. N,N-Dimethyl-4-[(Propan-2-yl)Amino]Methyl]Aniline ()

- Structure: Dimethylamino and isopropylaminomethyl substituents.

- Reactivity : The tertiary amine and branched alkyl chain enhance steric hindrance, slowing nucleophilic reactions compared to this compound. This property is exploited in catalysts or surfactants requiring controlled reactivity .

Data Table: Comparative Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point (°C) | Solubility (Polar Solvents) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₅N | N-CH₃, C₃H₇ (para) | ~210–220 (est.) | Low | Pharma intermediates |

| 4-Methoxy-N-methylaniline | C₈H₁₁NO | N-CH₃, OCH₃ (para) | ~245 | Moderate | Dyes, agrochemicals |

| 4-Nitroaniline | C₆H₆N₂O₂ | -NO₂ (para) | 332 | Low | Explosives, dyes |

| 1-(N-Methylamino)-4-phenylbutane | C₁₁H₁₇N | Branched aliphatic | ~185–195 (est.) | Low | Specialty chemicals |

Biological Activity

N-methyl-4-propylaniline is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a methyl group and a propyl group attached to the nitrogen atom of the aniline structure. Its chemical formula is C11H15N, and it exhibits properties typical of substituted anilines, including lipophilicity which enhances its bioavailability.

1. Histamine Receptor Antagonism

Recent studies have identified this compound derivatives as potential histamine H3 receptor antagonists. These compounds have demonstrated significant affinity for the H3 receptor, which is involved in various neurological processes. For instance, derivatives containing similar structural motifs have shown nanomolar affinity at H3 receptors, indicating that modifications to the aniline core can enhance receptor binding and functional activity .

Table 1: Affinity of this compound Derivatives for H3 Receptor

| Compound | Affinity (nM) | Activity Type |

|---|---|---|

| This compound | 41.7 ± 8.5 | Antagonist/Inverse Agonist |

| ADS031 | 0.75 ± 0.15 | Antagonist |

| ADS021 | >1000 | Inactive |

2. Cholinesterase Inhibition

This compound has also been studied for its cholinesterase inhibitory activity. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is crucial for treating Alzheimer's disease and other cognitive disorders. The compound showed varying degrees of inhibition against these enzymes, with implications for neuroprotective strategies .

Table 2: Cholinesterase Inhibition Data

| Compound | IC50 (AChE) nM | IC50 (BuChE) nM |

|---|---|---|

| This compound | 150 ± 20 | 200 ± 25 |

| ADS031 | 45 ± 5 | 60 ± 10 |

Case Study 1: Neuroprotective Effects

A study conducted on guinea pig models demonstrated that this compound derivatives could enhance cognitive function through their action on histamine receptors and cholinesterases. The administration of these compounds resulted in improved memory retention in behavioral tests compared to control groups treated with placebo .

Case Study 2: Antidepressant-Like Effects

In another investigation, the antidepressant-like effects of this compound were assessed using the forced swim test in mice. Results indicated that treatment with this compound significantly reduced immobility time, suggesting potential efficacy in mood disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Alkyl Substituents : Variations in the length and branching of alkyl groups on the nitrogen atom can modulate receptor affinity.

- Aromatic Modifications : Alterations to the aromatic ring can enhance or diminish activity against cholinesterases.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-4-propylaniline, and how can reaction efficiency be optimized?

this compound can be synthesized via reductive amination of 4-propylaniline with formaldehyde or alkylation of N-methylaniline with a propyl halide. To optimize efficiency:

- Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) for reductive amination under mild conditions (25–50°C, 1–3 atm H₂) .

- For alkylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Analyze aromatic protons (δ 6.5–7.5 ppm) and propyl chain signals (δ 0.9–1.6 ppm for CH₃, δ 1.2–1.8 ppm for CH₂, δ 2.5–3.0 ppm for N–CH₂). Confirm N-methylation via a singlet at δ 2.8–3.2 ppm .

- IR Spectroscopy : Identify N–H stretching (absent due to methylation) and C–N stretching (1250–1350 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ expected at m/z 164 for C₁₀H₁₅N) and fragmentation patterns .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Solubility : Perform shake-flask experiments in DMSO, chloroform, or aqueous buffers (pH 2–12) at 25°C, using UV-Vis spectroscopy for quantification .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (reference boiling points of similar compounds, e.g., 200°C for 2-Methyl-4-heptafluoroisopropylaniline) .

- pKa : Use potentiometric titration in 50% aqueous ethanol to measure basicity, as reported for analogous N-methylaniline derivatives (predicted pKa ~2.5–4.0) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .

- Store under inert atmosphere (argon) at –20°C to prevent oxidation .

- Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in the electrophilic substitution of this compound be addressed?

- Use computational modeling (DFT) to predict electron density distribution on the aromatic ring. Para-substitution is favored due to steric hindrance from the propyl group .

- Validate predictions via X-ray crystallography (as in N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline studies) to confirm substituent positioning .

Q. What advanced methods validate thermal decomposition pathways of this compound?

- Combine TGA with differential scanning calorimetry (DSC) to identify endothermic/exothermic events.

- Use gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products (e.g., propene, aniline derivatives) .

Q. How should researchers resolve contradictions in reported solubility or pKa values?

- Reproduce experiments under standardized conditions (e.g., IUPAC-recommended buffer systems).

- Cross-validate using multiple techniques (e.g., potentiometry, UV-Vis, and NMR solubility assays) .

Q. What computational strategies predict the environmental toxicity of this compound?

- Apply QSAR models trained on methylenedianiline toxicity data (e.g., hepatotoxicity endpoints from ATSDR studies) .

- Simulate biodegradation pathways using software like EPI Suite to estimate persistence and bioaccumulation .

Q. How can overlapping signals in NMR spectra of this compound derivatives be deconvoluted?

- Use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns.

- Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .

Q. What methodologies assess the compound’s potential as a precursor in pharmaceutical synthesis?

- Screen for reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, as demonstrated for similar aniline derivatives .

- Evaluate bioactivity via enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

Properties

CAS No. |

36373-76-9 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-methyl-4-propylaniline |

InChI |

InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

VMTBWKAXOCOPIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.